tert-Butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate
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Overview
Description
tert-Butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C11H22N2O3 It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate typically involves the reaction of 1,4-diazepane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxy group at the 6-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxy group, yielding the corresponding diazepane derivative.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 6-oxo-6-methyl-1,4-diazepane-1-carboxylate.
Reduction: Formation of 6-methyl-1,4-diazepane-1-carboxylate.
Substitution: Formation of various substituted diazepane derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in the design of enzyme inhibitors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group at the 6-position can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The diazepane ring provides structural rigidity, allowing the compound to fit into enzyme binding pockets effectively.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate: Lacks the hydroxy group, making it less versatile in chemical reactions.
tert-Butyl 1,4-diazepane-1-carboxylate: Lacks both the hydroxy and methyl groups, resulting in different chemical properties.
Uniqueness
tert-Butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate is unique due to the presence of both the hydroxy and methyl groups, which enhance its reactivity and potential applications in various fields. The hydroxy group allows for further functionalization, while the methyl group provides steric hindrance, influencing the compound’s interaction with other molecules.
Properties
IUPAC Name |
tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-6-5-12-7-11(4,15)8-13/h12,15H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYGDBRJLZOUED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN(C1)C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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